2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the reaction of 5-ethylindole with appropriate triazine derivatives under controlled conditions.
Thioether Formation: The sulfanyl group is introduced by reacting the triazinoindole intermediate with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with 3-methylphenylacetyl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazinoindole core or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the triazinoindole core or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazinoindole core.
Scientific Research Applications
2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-Allyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide
- 2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-phenyl)acetamide
Uniqueness
2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the triazinoindole core and the presence of the 3-methylphenylacetamide group. This unique structure can result in distinct biological activities and physicochemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H19N5OS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H19N5OS/c1-3-25-16-10-5-4-9-15(16)18-19(25)22-20(24-23-18)27-12-17(26)21-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,26) |
InChI Key |
CIANKDFRFCNLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.